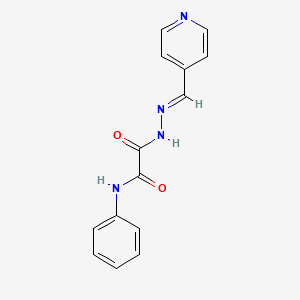
2-Oxo-N-phenyl-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Oxo-N-phényl-2-(2-(4-pyridinylméthylène)hydrazino)acétamide est un composé chimique avec la formule moléculaire C14H12N4O2 et un poids moléculaire de 268,277 g/mol . Ce composé est connu pour sa structure unique, qui comprend un cycle pyridine et un groupe hydrazino, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse du 2-Oxo-N-phényl-2-(2-(4-pyridinylméthylène)hydrazino)acétamide implique généralement la réaction de la phénylhydrazine avec la pyridine-4-carbaldéhyde, suivie de l'ajout d'anhydride acétique . La réaction est effectuée sous reflux et le produit est purifié par recristallisation. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec optimisation du rendement et de la pureté.
Analyse Des Réactions Chimiques
Le 2-Oxo-N-phényl-2-(2-(4-pyridinylméthylène)hydrazino)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe hydrazino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Applications de recherche scientifique
Ce composé a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique dans la synthèse de molécules plus complexes.
Biologie : La structure du composé lui permet d'interagir avec les molécules biologiques, ce qui le rend utile dans les études biochimiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son rôle en tant qu'inhibiteur enzymatique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-Oxo-N-phényl-2-(2-(4-pyridinylméthylène)hydrazino)acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut former des liaisons hydrogène et d'autres interactions avec ces cibles, entraînant des modifications de leur activité. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Oxo-N-phenyl-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent :
N-(4-méthoxyphényl)-2-oxo-2-(2-(4-pyridinylméthylène)hydrazino)acétamide : Ce composé possède un groupe méthoxy au lieu d'un groupe phényle, ce qui conduit à des propriétés chimiques différentes.
N-(3-méthylphényl)-2-oxo-2-(2-(4-pyridinylméthylène)hydrazino)acétamide :
2-Oxo-N,2-diphénylacétamide : Ce composé ne possède pas le cycle pyridine, ce qui le rend structurellement différent et conduit à un comportement chimique différent.
Ces comparaisons mettent en évidence le caractère unique du 2-Oxo-N-phényl-2-(2-(4-pyridinylméthylène)hydrazino)acétamide, notamment sa combinaison d'un cycle pyridine et d'un groupe hydrazino, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
765296-34-2 |
|---|---|
Formule moléculaire |
C14H12N4O2 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C14H12N4O2/c19-13(17-12-4-2-1-3-5-12)14(20)18-16-10-11-6-8-15-9-7-11/h1-10H,(H,17,19)(H,18,20)/b16-10+ |
Clé InChI |
WVOGUKWMGRZONX-MHWRWJLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-isopropoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12023939.png)


![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12023952.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)

![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)
![Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023969.png)
![3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023971.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)

